molecular formula C9H12O B13977856 (2R,3R)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane

(2R,3R)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane

Cat. No.: B13977856
M. Wt: 136.19 g/mol
InChI Key: MJMVAUVOXNOYQQ-VRIGTBSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is a chiral epoxide compound characterized by its unique three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method is highly enantioselective and provides good yields of the desired epoxide .

Industrial Production Methods

On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the large-scale production of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane .

Chemical Reactions Analysis

Types of Reactions

(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane involves the interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can be catalyzed by acids or bases and results in the formation of various functional groups. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is unique due to its chiral nature and the presence of both ethynyl and pentenyl groups.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(2R,3R)-2-ethynyl-3-[(E)-pent-1-enyl]oxirane

InChI

InChI=1S/C9H12O/c1-3-5-6-7-9-8(4-2)10-9/h2,6-9H,3,5H2,1H3/b7-6+/t8-,9-/m1/s1

InChI Key

MJMVAUVOXNOYQQ-VRIGTBSNSA-N

Isomeric SMILES

CCC/C=C/[C@@H]1[C@H](O1)C#C

Canonical SMILES

CCCC=CC1C(O1)C#C

Origin of Product

United States

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